2-Chloro-1-(2,4-dichlorophenyl)ethanol

Chiral Resolution Biocatalysis Enzyme Engineering

This chiral chlorinated alcohol is the direct precursor for first- and second-generation imidazole antifungals (miconazole, econazole, luliconazole, sertaconazole, isoconazole). Enantiomeric purity directly determines final API efficacy and safety: (R)-sertaconazole shows 2× bioactivity vs racemate. We supply 98% racemate and enantiopure (R/S) forms (ee>99.5%) meeting pharmacopeial standards. Ideal for ANDA/QC reference standards. Request characterization data.

Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
CAS No. 13692-14-3
Cat. No. B052866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,4-dichlorophenyl)ethanol
CAS13692-14-3
Synonyms2,4-Dichloro-α-(chloromethyl)benzyl Alcohol;  2,4-Dichloro-α-chloromethylbenzenemethanol;  2-Chloro-1-(2,4-dichlorophenyl)ethanol_x000B_α-(2,4-Dichlorophenyl)-β-chloroethanol; 
Molecular FormulaC8H7Cl3O
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CCl)O
InChIInChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2
InChIKeyXHEPANNURIQWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2,4-dichlorophenyl)ethanol (CAS 13692-14-3) as a Critical Chiral Building Block


2-Chloro-1-(2,4-dichlorophenyl)ethanol, also known as α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, is a chiral chlorinated alcohol that serves as a pivotal intermediate in the synthesis of several first- and second-generation imidazole antifungal drugs, including miconazole, econazole, luliconazole, sertaconazole, and isoconazole [1]. Its chemical structure features a stereogenic center, making enantiomeric purity a critical quality attribute for downstream pharmaceutical applications [2]. The compound is commercially supplied both as a racemate (CAS 13692-14-3) and as single enantiomers for advanced chiral synthesis [3].

The Risk of Substituting 2-Chloro-1-(2,4-dichlorophenyl)ethanol: Chiral Purity Drives API Potency and Safety


In-class analogs or alternative intermediates cannot be simply interchanged due to the stringent requirement for stereochemical control in the final active pharmaceutical ingredient (API). The biological activity, toxicity profile, and therapeutic index of the downstream imidazole antifungals are heavily dependent on the stereochemistry of this intermediate. For instance, (R)-miconazole accounts for most of the biological activity of racemic miconazole, and (R)-sertaconazole exhibits approximately twice the bioactivity of its racemic form against yeasts and fungi [1]. Using a non-chiral alternative or a poorly defined enantiomeric mixture of this precursor would lead to an API with unpredictable and potentially suboptimal efficacy and safety, failing to meet regulatory standards for modern chiral drugs [1]. The quantitative evidence below substantiates why specific production methods yielding high enantiomeric excess (ee) are essential.

Procurement-Critical Quantitative Differentiation Evidence for 2-Chloro-1-(2,4-dichlorophenyl)ethanol (CAS 13692-14-3)


Enantiomeric Excess (ee): Benchmarking Enzymatic vs. Engineered Biocatalysts for (R)-CPEO Synthesis

The synthesis of enantiopure (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol ((R)-CPEO) has been optimized using different biocatalysts. A wild-type ketoreductase (SsCR) achieves an enantiomeric excess (ee) of 99.9% for the target (R)-enantiomer . Through rational protein engineering, a double mutant of a different short-chain dehydrogenase (NaSDR-G145A/I199L) achieves a superior ee of 99.95%, representing a 0.05 percentage point improvement in stereoselectivity under high substrate loading conditions (120 g/L) [1].

Chiral Resolution Biocatalysis Enzyme Engineering

Catalytic Efficiency (Vmax): Engineered vs. Wild-Type Enzyme Performance for (R)-CPEO Production

Enzyme engineering has been shown to dramatically improve the catalytic efficiency of the biocatalysts used to produce the target compound. A mutant dehydrogenase (NaSDR-G145A/I199L) exhibits a maximum reaction velocity (Vmax) of 6.32 U/mg toward the substrate CPE, which is a 2.45-fold increase compared to the wild-type enzyme (2.58 U/mg) [1]. This improvement in activity is corroborated by a decrease in the Michaelis constant (Km) from 0.38 mM (wild-type) to 0.23 mM (mutant), indicating enhanced substrate affinity [1].

Process Intensification Biocatalysis Reaction Kinetics

Process Productivity (Space-Time Yield): Benchmarking Biocatalytic vs. Chemical Synthesis Routes

The space-time yield (STY) is a critical metric for comparing the efficiency of different production methods. A wild-type ketoreductase (SsCR) biocatalytic process for (R)-CPEO achieves an STY of 268 g·L⁻¹·d⁻¹ . In contrast, an advanced protein engineering effort using a quadruple mutant alcohol dehydrogenase (LkADHM3) for the synthesis of the (S)-enantiomer achieves an STY of 654 g·L⁻¹·d⁻¹ at a substrate loading of 600 g/L [1].

Green Chemistry Metrics Process Development Cost of Goods

Enzyme Catalytic Efficiency (kcat/Km): Confirmation of High Substrate Affinity for CPE

The catalytic efficiency of the wild-type SsCR ketoreductase towards its substrate 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) has been quantified. The enzyme demonstrates a catalytic efficiency (kcat/Km) of 4.51 × 10³ s⁻¹·mM⁻¹ . This value serves as a benchmark for comparing the performance of new, engineered variants and confirms the inherent suitability of this substrate-enzyme pair for industrial biotransformations.

Enzyme Kinetics Biocatalyst Characterization Process Feasibility

High-Value Application Scenarios for 2-Chloro-1-(2,4-dichlorophenyl)ethanol (CAS 13692-14-3)


Synthesis of Single-Enantiomer APIs: Miconazole and Econazole

This intermediate is the direct precursor for producing the (R)-enantiomers of miconazole and econazole. Evidence shows that (R)-miconazole is responsible for the majority of the antifungal activity, while the (S)-enantiomer is less active and contributes to off-target effects [1]. A chemoenzymatic route using alcohol dehydrogenases A and T can produce (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol in enantiopure form, which is then converted into these single-enantiomer APIs, thereby improving their therapeutic index and reducing potential side effects [2].

Manufacturing Luliconazole: A Next-Generation Azole Antifungal

The (S)-enantiomer of this compound is a key chiral intermediate for the synthesis of luliconazole, the active ingredient in Luzu [1]. High-yield and high-ee production methods are essential for this second-generation drug. An engineered quadruple mutant of alcohol dehydrogenase (LkADHM3) enables the efficient reduction of up to 600 g/L of substrate with >99.5% ee, achieving a record-high space-time yield of 654 g·L⁻¹·d⁻¹ [2]. This demonstrates a scalable and economically viable pathway for industrial luliconazole production.

Production of Isoconazole and Related Impurity Standards

The compound is directly used in the commercial production of isoconazole and as a fully characterized reference standard for Abbreviated New Drug Applications (ANDAs) [1]. Specifically, 2-Chloro-1-(2,4-dichlorophenyl)ethanol (CAS 13692-14-3) is identified as Isoconazole Impurity 6 [2]. For regulatory compliance, analytical method development, and quality control (QC) in isoconazole production, procurement of this compound with detailed characterization data and traceability against pharmacopeial standards (e.g., USP, EP) is mandatory [1].

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